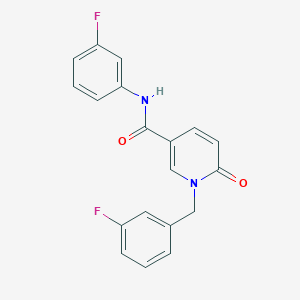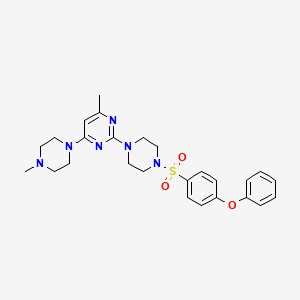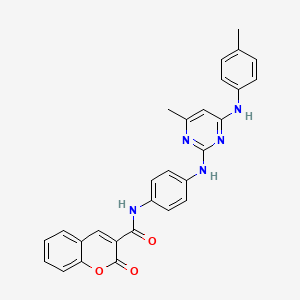![molecular formula C21H22FNO3 B11252346 (2E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B11252346.png)
(2E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-3-(2-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-3-(2-fluorophenyl)prop-2-enamide is a complex organic compound that features a benzodioxepin ring, a fluorophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-3-(2-fluorophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene and epoxide precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The benzodioxepin ring is then functionalized with a propyl chain using alkylation reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl halide and a suitable catalyst.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the prop-2-enamide moiety, converting it to the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-3-(2-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of (2E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-3-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin ring and fluorophenyl group play crucial roles in binding to these targets, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: This compound shares the fluorophenyl group but lacks the benzodioxepin ring and prop-2-enamide moiety.
Ethyl acetoacetate: While structurally different, this compound is used in similar synthetic applications due to its reactive keto and ester groups.
Uniqueness
The uniqueness of (2E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-3-(2-fluorophenyl)prop-2-enamide lies in its combination of a benzodioxepin ring, a fluorophenyl group, and a prop-2-enamide moiety
Properties
Molecular Formula |
C21H22FNO3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(E)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-3-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22FNO3/c1-2-18(16-8-10-19-20(14-16)26-13-5-12-25-19)23-21(24)11-9-15-6-3-4-7-17(15)22/h3-4,6-11,14,18H,2,5,12-13H2,1H3,(H,23,24)/b11-9+ |
InChI Key |
ALGYCKCDEMYFBE-PKNBQFBNSA-N |
Isomeric SMILES |
CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)/C=C/C3=CC=CC=C3F |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C=CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252264.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11252266.png)

![N-(4-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252277.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11252278.png)
![N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11252287.png)

![Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate](/img/structure/B11252320.png)

![1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11252338.png)
![2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11252340.png)
![N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11252350.png)
![N-(4-Ethylphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11252352.png)
![2-({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11252355.png)
